1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
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Overview
Description
The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine” is a fluorinated building block . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . Another method involves adding 100.0kg of 1-chloro-3-(trifluoromethyl) benzene into a reaction kettle, adding 500kg of toluene, stirring to dissolve, adding 8.0kg of anhydrous aluminum trichloride, slowly introducing 80.7kg of trifluoroacetyl chloride gas .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications
- The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to the biological activity of these derivatives .
- The fluorine atom’s properties and the pyridine scaffold contribute to the unique pharmacological effects of these compounds .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Fluorine Chemistry and Bond Activation
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
The compound affects the biochemical pathways related to the cytoskeleton of oomycetes. It can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb . The downstream effects of this interaction include the inhibition of the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of the compound’s action is the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to the control of diseases caused by oomycetes such as late blight of potato .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N6/c1-18(2)8-15-16-17-19(8)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYKJQHEFTTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine |
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